![molecular formula C22H16BrN3O4S B2818330 ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327172-94-0](/img/structure/B2818330.png)
ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities, particularly as an inhibitor of viral replication and its antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a chromenylidene moiety linked to a thiazole ring and an ethyl benzoate group. This unique arrangement contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes.
Antiviral Activity
One of the significant areas of research surrounding this compound is its potential as an inhibitor of hepatitis C virus (HCV) replication. According to patent literature, compounds with similar structures have been identified as effective NS5A inhibitors, which are crucial for the viral lifecycle. The specific activity of this compound in inhibiting HCV has not been extensively documented but suggests a promising avenue for further exploration in antiviral drug development .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with structural similarities have been shown to exhibit significant antibacterial effects against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MICs) for these compounds were reported at levels indicating potent activity .
Study 1: Antiviral Screening
In a study focused on HCV NS5A inhibitors, compounds were tested for their ability to disrupt viral replication. The results indicated that certain structural features were critical for activity, with modifications leading to enhanced efficacy. Although direct testing on this compound was not included, the findings support its potential role in similar antiviral mechanisms .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of related compounds demonstrated their effectiveness against a range of bacterial strains. The study employed standard methods for determining MICs and found that several derivatives exhibited strong bactericidal effects. For example:
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | S. aureus | 16 |
Compound C | Pseudomonas aeruginosa | 64 |
These results suggest that modifications in the thiazole or chromenylidene components could enhance biological activity .
Applications De Recherche Scientifique
Antiviral Activity
One of the notable applications of ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is its potential as an inhibitor of hepatitis C virus replication. According to a patent document, compounds similar to this structure have been identified as effective inhibitors of the NS5A protein of the hepatitis C virus, which is crucial for viral replication. The mechanism involves the disruption of viral RNA synthesis, making it a target for antiviral drug development .
Anticancer Properties
Research has indicated that derivatives of this compound may exhibit anticancer properties. The thiazole and chromene moieties are known for their biological activities, including antiproliferative effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .
Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses. Certain studies suggest that thiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Interaction with Biological Targets
The interaction of this compound with biological targets is critical for its therapeutic effects. For instance:
- NS5A Inhibition : By binding to the NS5A protein, the compound prevents the assembly and replication of the hepatitis C virus.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its chemical structure. The presence of bromine and thiazole groups enhances its biological activity by improving binding affinity to target proteins while also increasing solubility and bioavailability .
Hepatitis C Virus Inhibition
A study focusing on similar compounds demonstrated that modifications in the chromene structure significantly enhanced antiviral activity against hepatitis C virus strains. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of viral replication .
Cancer Cell Lines
In vitro studies involving breast cancer and leukemia cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. Mechanistic studies indicated that these compounds activated caspase pathways leading to apoptosis .
Anti-inflammatory Mechanisms
Research into anti-inflammatory effects showed that compounds with thiazole rings inhibited pro-inflammatory cytokine production in macrophages when tested under lipopolysaccharide-induced inflammation models .
Propriétés
IUPAC Name |
ethyl 4-[[6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-2-29-21(28)13-3-6-16(7-4-13)25-20-17(19(27)26-22-24-9-10-31-22)12-14-11-15(23)5-8-18(14)30-20/h3-12H,2H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXOHTAFSCYLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.